

"2-Fluoro-6-(2,2,2-trifluoroethoxy)benzonitrile" molecular weight

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Compound of Interest

Compound Name: 2-Fluoro-6-(2,2,2-trifluoroethoxy)benzonitrile

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An In-Depth Technical Guide to 2-Fluoro-6-(2,2,2-trifluoroethoxy)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of **2-Fluoro-6-(2,2,2-trifluoroethoxy)benzonitrile**, a fluorinated aromatic compound of significant interest in medicinal chemistry and materials science. We will delve into its fundamental properties, synthesis, analytical validation, and strategic applications, offering field-proven insights for professionals in drug discovery and development.

Executive Summary

2-Fluoro-6-(2,2,2-trifluoroethoxy)benzonitrile is a substituted benzonitrile featuring two distinct fluorine-containing moieties: a fluoro group on the aromatic ring and a trifluoroethoxy side chain. This unique substitution pattern imparts specific physicochemical properties that make it a valuable building block in the synthesis of complex molecules, particularly active pharmaceutical ingredients (APIs). The nitrile group serves as a versatile chemical handle for further transformations, while the fluorine atoms can significantly modulate properties such as metabolic stability, lipophilicity, and binding affinity. This document serves as a senior-level guide to understanding and utilizing this compound, grounding all protocols and claims in established scientific principles.

Physicochemical Properties and Structural Analysis

The molecular structure of **2-Fluoro-6-(2,2,2-trifluoroethoxy)benzonitrile** is key to its utility. The electron-withdrawing nature of the nitrile and the fluorine substituents influences the reactivity of the benzene ring. The trifluoroethoxy group is a particularly important feature in drug design, often used as a bioisostere for other groups to enhance metabolic stability and membrane permeability.

Core Data Summary

A compilation of the compound's essential properties is presented below.

Property	Value	Source(s)
Molecular Formula	C ₉ H ₅ F ₄ NO	[1]
Molecular Weight	219.14 g/mol	
CAS Number	119584-74-6	[1]
Melting Point	88°C	
Boiling Point	232°C at 760 mmHg	
Appearance	Solid	[1]
Storage	2-8°C	

Synthesis and Mechanistic Considerations

The synthesis of **2-Fluoro-6-(2,2,2-trifluoroethoxy)benzonitrile** typically involves a nucleophilic aromatic substitution (S_NAr) reaction. The rationale behind this approach is the activation of the benzene ring towards nucleophilic attack by the presence of the strongly electron-withdrawing nitrile group and the ortho-fluoro substituent.

General Synthesis Protocol

A representative synthesis is outlined below. This protocol is designed as a self-validating system where in-process controls can confirm the reaction's progression.

Reaction: Williamson Ether Synthesis via $\text{S}_{\text{N}}\text{Ar}$

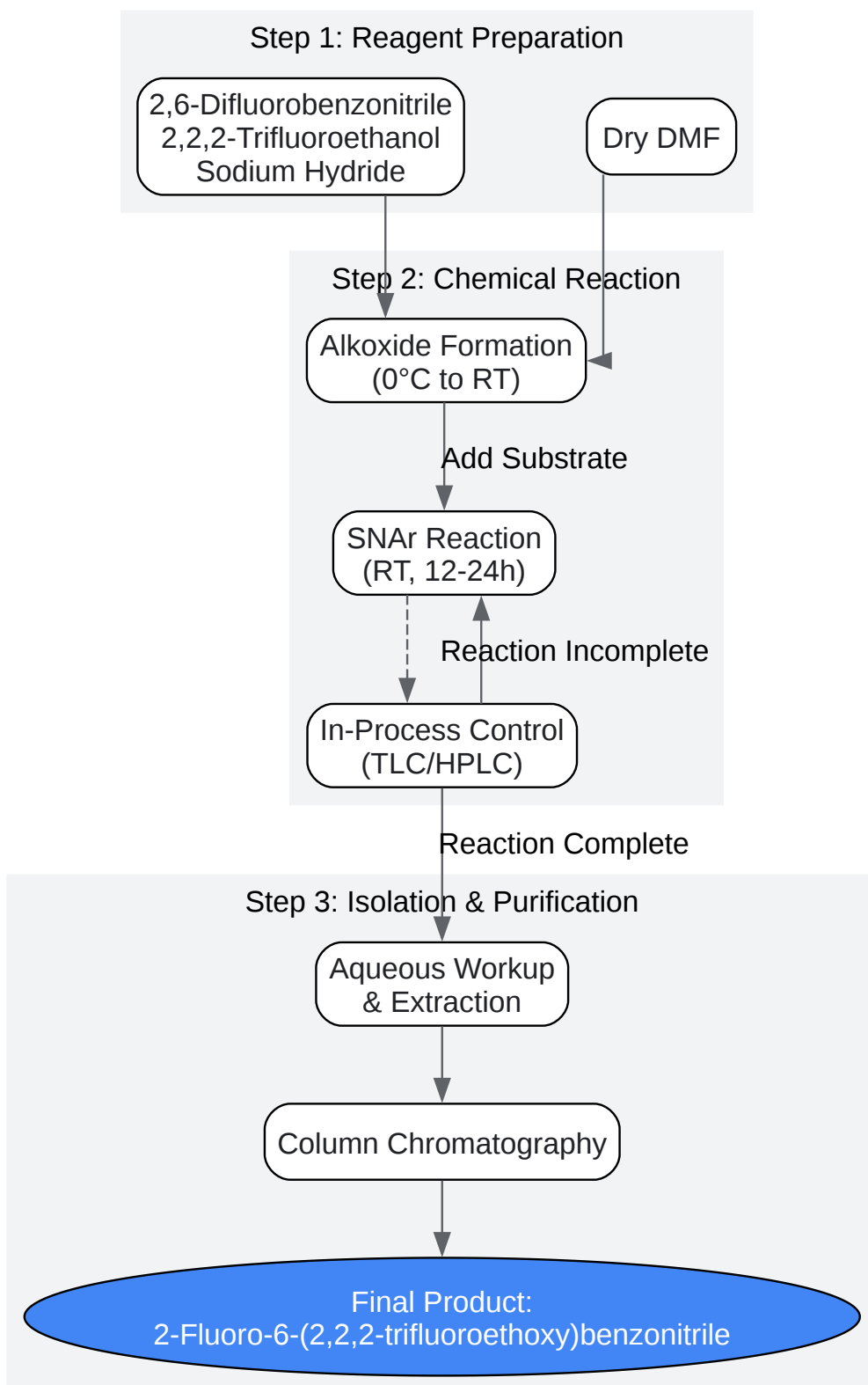
- Reactants: 2,6-Difluorobenzonitrile and 2,2,2-Trifluoroethanol.
- Base: A non-nucleophilic base such as sodium hydride (NaH) or potassium carbonate (K_2CO_3) is required to deprotonate the trifluoroethanol, forming the trifluoroethoxide nucleophile. The choice of NaH is common for its efficacy in generating the alkoxide.
- Solvent: A polar aprotic solvent like N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) is ideal as it can solvate the cation of the base without interfering with the nucleophile.

Step-by-Step Methodology:

- Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add dry DMF.
- Alkoxide Formation: Add 2,2,2-trifluoroethanol (1.1 equivalents) to the solvent. Cool the mixture in an ice bath (0°C). Add sodium hydride (1.2 equivalents) portion-wise, controlling the hydrogen gas evolution. Stir until the effervescence ceases, indicating the complete formation of the sodium trifluoroethoxide.
- Nucleophilic Substitution: Slowly add a solution of 2,6-difluorobenzonitrile (1.0 equivalent) in dry DMF to the reaction mixture.
- Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to confirm the consumption of the starting material.
- Workup and Purification: Upon completion, quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH_4Cl). Extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Synthesis Workflow Diagram

The logical flow of the synthesis and purification process is visualized below.



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Caption: Workflow for the synthesis of the target compound.

Applications in Drug Discovery

Benzonitrile derivatives are prevalent in modern pharmaceuticals, acting as crucial intermediates or as part of the final API.^{[2][3]} The nitrile group is metabolically robust and can participate in key binding interactions with biological targets.^[4] The introduction of fluorine atoms, as in **2-Fluoro-6-(2,2,2-trifluoroethoxy)benzonitrile**, is a well-established strategy in medicinal chemistry to fine-tune a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

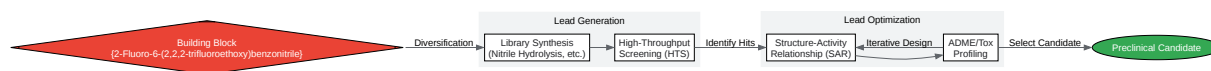
Key Roles in Medicinal Chemistry:

- **Metabolic Blocker:** The trifluoromethyl group ($-CF_3$) is highly resistant to oxidative metabolism by cytochrome P450 enzymes. Placing it at a metabolically vulnerable position can significantly increase a drug's half-life.
- **Lipophilicity Modifier:** Fluorine substitution increases a molecule's lipophilicity, which can enhance its ability to cross cell membranes and the blood-brain barrier.
- **Conformational Control:** The steric bulk and electronic properties of the fluoro and trifluoroethoxy groups can lock the molecule into a specific conformation that is optimal for binding to a protein target.
- **Bioisostere:** The trifluoroethoxy group can serve as a bioisostere for other functional groups, potentially improving efficacy or reducing off-target effects.^[5]

The compound is a valuable building block for synthesizing inhibitors of enzymes like kinases and proteases, which are often implicated in cancer and inflammatory diseases.^[2] Its structure can be found in patented molecules targeting a range of therapeutic areas.

Role in a Drug Discovery Pipeline

The diagram below illustrates how a versatile building block like **2-Fluoro-6-(2,2,2-trifluoroethoxy)benzonitrile** is integrated into a typical drug discovery pipeline.



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Caption: Integration of a key building block in drug discovery.

Analytical Characterization and Quality Control

To ensure the identity and purity of the synthesized compound, a panel of analytical techniques must be employed. This multi-faceted approach creates a self-validating system, ensuring the material meets the stringent quality standards required for research and development.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: Will confirm the presence of the aromatic protons and the methylene protons of the ethoxy group, showing characteristic splitting patterns.
 - ^{19}F NMR: Is essential for confirming the presence and chemical environment of the two distinct fluorine-containing groups (Ar-F and $-\text{OCF}_3$).
 - ^{13}C NMR: Will verify the carbon skeleton of the molecule.
- Mass Spectrometry (MS): Provides the exact molecular weight of the compound, confirming its elemental composition.
- High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound, typically aiming for >97% for use in sensitive biological assays.

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